molecular formula C7H8N2O2 B14618592 3-Pyridinecarboxamide, N-methyl-, 1-oxide CAS No. 59932-16-0

3-Pyridinecarboxamide, N-methyl-, 1-oxide

Cat. No.: B14618592
CAS No.: 59932-16-0
M. Wt: 152.15 g/mol
InChI Key: JRINWRIRYMIVFH-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, N-methyl-, 1-oxide is a chemical compound belonging to the class of pyridinecarboxamides It is characterized by a pyridine ring substituted with a carboxamide group at the 3-position and a methyl group at the nitrogen atom, with an additional oxygen atom bonded to the nitrogen, forming an N-oxide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, N-methyl-, 1-oxide typically involves the oxidation of N-methyl-3-pyridinecarboxamide. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, N-methyl-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the parent amide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the N-oxide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Higher-order N-oxides or other oxidized derivatives.

    Reduction: N-methyl-3-pyridinecarboxamide.

    Substitution: Various substituted pyridinecarboxamides depending on the nucleophile used.

Scientific Research Applications

3-Pyridinecarboxamide, N-methyl-, 1-oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a potential therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, N-methyl-, 1-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing cellular oxidative stress pathways. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A pyridinecarboxamide with a similar structure but without the N-oxide group.

    N-methyl-4-pyridone-3-carboxamide: Another related compound with a different substitution pattern on the pyridine ring.

Uniqueness

3-Pyridinecarboxamide, N-methyl-, 1-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

59932-16-0

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

N-methyl-1-oxidopyridin-1-ium-3-carboxamide

InChI

InChI=1S/C7H8N2O2/c1-8-7(10)6-3-2-4-9(11)5-6/h2-5H,1H3,(H,8,10)

InChI Key

JRINWRIRYMIVFH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C[N+](=CC=C1)[O-]

Origin of Product

United States

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